molecular formula C14H12N6O2S2 B6029750 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B6029750
M. Wt: 360.4 g/mol
InChI Key: OBFWJSWGWOMAMK-UHFFFAOYSA-N
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Description

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step reactions. One common method includes the formation of the triazolo[4,3-a]pyridine core through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . The benzothiadiazole moiety can be introduced via nucleophilic substitution reactions involving appropriate sulfonamide precursors .

Industrial Production Methods

Industrial production of this compound may involve scalable microwave-assisted synthesis techniques, which offer advantages such as reduced reaction times and higher yields. The use of eco-friendly and metal-free conditions is also preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of triazolo[4,3-a]pyridine and benzothiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S2/c21-24(22,11-5-3-4-10-14(11)19-23-18-10)15-8-7-13-17-16-12-6-1-2-9-20(12)13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFWJSWGWOMAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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